molecular formula C18H14N6O4S B2980745 N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide CAS No. 891125-26-1

N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide

Cat. No.: B2980745
CAS No.: 891125-26-1
M. Wt: 410.41
InChI Key: JJSHUCCPCUOBCA-UHFFFAOYSA-N
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Description

N-(3-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide is a novel small molecule research compound featuring a triazolopyridazine scaffold linked to a nitrobenzenesulfonamide group. This structure is of significant interest in medicinal chemistry and drug discovery, particularly for investigating new anti-infective and enzyme inhibition strategies. Compounds based on the [1,2,4]triazolo[4,3-b]pyridazine core have been explored for their ability to interact with key biological targets . The inclusion of the sulfonamide functional group is a critical feature, as this moiety is widely utilized in medicinal chemistry due to its favorable properties and is a component of several established therapeutic agents . The specific molecular architecture of this compound suggests potential for researchers to develop inhibitors for cysteine proteases, such as falcipain-2 in Plasmodium falciparum , which is a validated target for antimalarial drug development . Its well-defined structure and high purity make it a valuable building block for constructing compound libraries via virtual screening and for subsequent synthesis, mechanism-of-action studies, and structure-activity relationship (SAR) optimization campaigns in a high-throughput research environment.

Properties

IUPAC Name

N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O4S/c1-12-19-20-18-9-8-17(21-23(12)18)13-4-2-5-14(10-13)22-29(27,28)16-7-3-6-15(11-16)24(25)26/h2-11,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSHUCCPCUOBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: The initial step involves the cyclization of appropriate hydrazine derivatives with 3-methyl-1,2,4-triazole under acidic conditions to form the triazolopyridazine core.

    Aromatic Substitution: The triazolopyridazine intermediate is then subjected to electrophilic aromatic substitution with a nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. This step introduces the nitrobenzenesulfonamide group to the molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the triazole ring, leading to the formation of corresponding oxides.

    Reduction: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of triazolopyridazine oxides.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Derivatives with various functional groups replacing the sulfonamide moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines by targeting specific molecular pathways .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancers. Its ability to inhibit key enzymes involved in cancer progression makes it a promising candidate for drug development .

Industry

Industrially, this compound can be used in the development of pharmaceuticals and agrochemicals. Its diverse reactivity and biological activity make it a valuable intermediate in the synthesis of various commercial products.

Mechanism of Action

The mechanism by which N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide exerts its effects involves the inhibition of specific enzymes and signaling pathways. It has been shown to inhibit the activity of c-Met and Pim-1 kinases, which are involved in cell proliferation and survival . By blocking these pathways, the compound induces apoptosis and inhibits tumor growth.

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationship (SAR) :
    • Sulfonamide vs. Acetamide: Sulfonamides generally exhibit stronger hydrogen-bonding capacity, which could improve target engagement but reduce bioavailability compared to C1632’s acetamide .
    • Nitro vs. Halogen Substituents**: Nitro groups may enhance binding to electron-rich pockets (e.g., kinase ATP sites), whereas halogens like fluorine improve lipophilicity and membrane penetration .
  • Unanswered Questions : The target compound’s specific biological targets remain uncharacterized in the provided evidence. Priorities include assays for LIN28, BRD4, or antimicrobial activity.

Biological Activity

N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews its biological effects based on available research, including in vitro studies, cytotoxicity assessments, and its mechanism of action against various cancer cell lines.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₅N₅O₃S
  • Molecular Weight : 341.37 g/mol

Cytotoxicity and Anticancer Activity

Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance:

  • In Vitro Studies : The compound exhibited moderate to high cytotoxicity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values for these cell lines were reported as follows:
    • A549: IC50 = 1.06 ± 0.16 µM
    • MCF-7: IC50 = 1.23 ± 0.18 µM
    • HeLa: IC50 = 2.73 ± 0.33 µM .

The results indicate that the compound's cytotoxic activity is comparable to established anticancer agents like Foretinib.

The mechanism through which this compound exerts its effects appears to involve the inhibition of c-Met kinase activity. This is crucial as c-Met is often overexpressed in various cancers and plays a significant role in tumor growth and metastasis.

Comparative Biological Activity Table

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundA5491.06 ± 0.16c-Met Inhibition
This compoundMCF-71.23 ± 0.18c-Met Inhibition
This compoundHeLa2.73 ± 0.33c-Met Inhibition

Study on Triazolo-Pyridazine Derivatives

A study investigated a series of triazolo-pyridazine derivatives for their anticancer properties. Among these compounds, several showed promising activity against c-Met overexpressed cancer cell lines with some derivatives demonstrating significant cytotoxicity and potential for further development as therapeutic agents .

In Vivo Studies

While most current data focuses on in vitro findings, future studies are warranted to evaluate the in vivo efficacy and safety profile of this compound. The transition from laboratory to clinical application will require comprehensive pharmacokinetic and pharmacodynamic assessments.

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